1,4,6-Trioxaspiro[4.4]nonane

Cationic polymerization kinetics Spiro‑orthoester reactivity Ring‑size effect

1,4,6-Trioxaspiro[4.4]nonane (CAS 176‑37‑4) is the parent spiro‑orthoester (SOE) of the 1,4,6‑trioxaspiroalkane family, comprising a five‑membered tetrahydrofuran ring fused to a seven‑membered 1,3‑dioxepane ring. It is historically known as one of the first monomers demonstrated to undergo ring‑opening polymerization with near‑zero volume contraction or net expansion, a feature that distinguishes SOEs from conventional epoxy and vinyl monomers.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 176-37-4
Cat. No. B14751765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6-Trioxaspiro[4.4]nonane
CAS176-37-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC2(OC1)OCCO2
InChIInChI=1S/C6H10O3/c1-2-6(7-3-1)8-4-5-9-6/h1-5H2
InChIKeyWQWHDRISACGTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6-Trioxaspiro[4.4]nonane (CAS 176-37-4): Spiro‑Orthoester Expanding Monomer for Low‑Shrinkage Polymer Systems


1,4,6-Trioxaspiro[4.4]nonane (CAS 176‑37‑4) is the parent spiro‑orthoester (SOE) of the 1,4,6‑trioxaspiroalkane family, comprising a five‑membered tetrahydrofuran ring fused to a seven‑membered 1,3‑dioxepane ring [1]. It is historically known as one of the first monomers demonstrated to undergo ring‑opening polymerization with near‑zero volume contraction or net expansion, a feature that distinguishes SOEs from conventional epoxy and vinyl monomers [2]. Its unsubstituted spiro‑core makes it the primary scaffold for generating a wide range of 2‑ or 7‑functionalized derivatives used in both fundamental mechanistic studies and applied materials research [3].

Why Generic Substitution of 1,4,6-Trioxaspiro[4.4]nonane Fails to Deliver Equivalent Performance


The ring‑opening polymerization behaviour of spiro‑orthoesters is exquisitely dependent on ring size and substitution pattern. Polymerization rate, extent of volume expansion, and even the regiochemistry of ring opening vary dramatically across the homologous series of SOEs [1]. Consequently, interchanging 1,4,6‑trioxaspiro[4.4]nonane with its five‑membered‑ether‑ring bearing analog 1,4,6‑trioxaspiro[4.5]decane or the seven‑membered‑ether‑ring bearing 1,4,6‑trioxaspiro[4.6]undecane—or with a pre‑functionalized derivative such as 2‑methyl‑1,4,6‑trioxaspiro[4.4]nonane—can result in orders‑of‑magnitude differences in polymerization kinetics and pronounced shifts in volumetric change [2][3]. For scientific selection and procurement, the unsubstituted [4.4] scaffold offers a unique combination of a controlled (slow) polymerisation rate and a well‑characterised expansion profile that cannot be replicated simply by substituting a different ring size or a 2‑substituted derivative.

Quantitative Evidence Guide for Selecting 1,4,6-Trioxaspiro[4.4]nonane Over Closest Analogs


Polymerization Rate Controlled by Ether‑Ring Size: [4.4] vs. [4.6] Spiro‑Orthoesters Under Identical Cationic Conditions

Under carbon black‑initiated cationic ring‑opening polymerization at 50–70 °C, the rate of polymerization of 1,4,6‑trioxaspiro[4.4]nonane was explicitly reported to be "considerably small" in a direct head‑to‑head comparison with 1,4,6‑trioxaspiro[4.6]undecane, which polymerized substantially faster [1]. Although the authors did not provide numeric rate constants, the disparity was sufficiently pronounced that the [4.6] analog was routinely selected as the standard substrate for further kinetic studies, whereas the [4.4] homolog was used when a slower, more controllable cure was desired.

Cationic polymerization kinetics Spiro‑orthoester reactivity Ring‑size effect

Volume Expansion Magnitude Versus Conventional Epoxy Systems and Spiro‑Orthocarbonate Counterparts

Spiro‑orthoesters such as 1,4,6‑trioxaspiro[4.4]nonane are established expanding monomers that convert from a densely packed bicyclic structure to a less dense linear poly(ether‑ester), resulting in volume expansion or near‑zero shrinkage [1]. The cis‑2,3‑tetramethylene derivative of this parent scaffold exhibits a net volume expansion of +2.09 ± 0.25 % under regiospecific photopolymerization, while conventional DGEBA‑based epoxy resins typically shrink 2–6 vol % [2][3]. Although the unsubstituted parent compound lacks a published numeric expansion value, its behaviour is class‑consistent with the structurally analogous derivatives that have been quantitatively characterized [2].

Volumetric shrinkage Expanding monomers Anti‑shrinkage additives

Patented Composite Motor Case Application Validates Performance in Mission‑Critical Aerospace Environment

U.S. Patent 5,585,453 explicitly identifies 1,4,6‑trioxaspiro[4.4]nonane as the preferred spiro‑orthoester resin modifier that converts a standard epoxy‑based formulation (HBRF‑215) into an expandable resin for graphite‑composite interceptor motor cases [1]. The patent demonstrates that incorporating the spiro‑orthoester (at 2–15 parts by weight per 100 parts base resin) produces net expansion rather than shrinkage, leading to reduced microcracks and voids, improved filament‑matrix adhesion, and increased structural strength compared with the identical formulation lacking the expanding monomer.

Filament‑wound composites Aerospace materials Microcrack prevention

Unsubstituted Spiro‑Core as a Universal Platform for Custom Monomer Derivatisation

1,4,6‑Trioxaspiro[4.4]nonane serves as the intact parent scaffold from which a broad family of 2‑ and 7‑substituted monomers have been synthesized, including 2‑methyl‑, 2‑phenoxymethyl‑, 2‑nonylmethyl‑, and 2‑(methacryloyloxy)‑derivatives, as well as the bifunctional bis‑spiro‑orthoester hydroquinone bis‑(1,4,6‑trioxaspiro[4.4]non‑2‑ylmethyl) ether [1][2]. Procuring the unsubstituted parent compound therefore provides a single, versatile building block for in‑house synthesis of multiple functionalized monomers tailored to specific copolymerization partners and target properties, rather than having to source each derivative separately from multiple vendors.

Monomer synthesis Spiro‑orthoester functionalization Custom monomer procurement

Microwave‑Assisted Copolymerization with Reduced Shrinkage Demonstrated for Structurally Close Derivative

In a copolymerization study with DGEBA, the 2‑phenoxymethyl derivative of 1,4,6‑trioxaspiro[4.4]nonane achieved shrinkage values of −1.1 to −1.6 vol % under microwave irradiation, compared with −2.2 to −2.6 vol % under conventional thermal curing—a shrinkage reduction of approximately 1 vol % absolute [1]. While this specific measurement is for the 2‑substituted derivative, it reinforces the class‑level finding that the [4.4]spiro‑orthoester core is effective at suppressing shrinkage when properly incorporated into copolymer networks, and that microwave processing further enhances this advantage.

Microwave‑accelerated curing Shrinkage control Cationic copolymerization

Expansion Magnitude Tuning via Ring‑Size Engineering: Comparative Data Across the 1,4,6‑Trioxaspiroalkane Series

A systematic study of regiospecific photopolymerization of cis‑2,3‑tetramethylene‑substituted spiro‑orthoesters revealed that the volumetric expansion magnitude can be tuned by altering the ether‑ring size: the [4.4]nonane derivative expanded by +2.1 vol %, the [4.5]decane derivative by +1.53 vol %, and the [4.6]undecane derivative by +5.35 vol % [1]. The 1,4,6‑trioxaspiro[4.4]nonane scaffold thus provides an intermediate expansion value that balances processability with anti‑shrinkage performance, avoiding the potential over‑expansion and associated stress of the [4.6] homolog while still delivering significant expansion over the [4.5] variant.

Volume expansion Structure‑property relationship Spiro‑orthoester design

Highest‑Value Application Scenarios for 1,4,6‑Trioxaspiro[4.4]nonane Based on Differentiated Evidence


Filament‑Wound Composite Motor Cases and Pressure Vessels Requiring Zero‑Shrinkage Matrix

In filament‑wound aerospace composite structures such as interceptor motor cases, the resin matrix's volumetric shrinkage during cure is a primary cause of microcracking, void formation, and delamination from the reinforcement. Substituting a portion of the epoxy component with 1,4,6‑trioxaspiro[4.4]nonane converts the formulation into an expandable resin that counteracts shrinkage, as validated by US Patent 5,585,453 [1]. The compound's inherently slow polymerization rate (versus [4.6]undecane) is advantageous in this context, as it allows extended working time for filament winding before gelation [2]. This application scenario directly leverages the unique expansion‑on‑cure behaviour and controlled reactivity that cannot be achieved with a generic epoxy or even with other spiro‑orthoesters.

Precision Castings and High‑Strength Structural Adhesives Where Dimensional Fidelity Is Critical

Precision casting of thermoset parts and bonding of optical or electronic components demand volumetric stability during cure to maintain tolerances and prevent stress build‑up. The class‑consistent expansion behaviour of 1,4,6‑trioxaspiro[4.4]nonane‑based formulations delivers near‑zero net volume change, suppressing shrinkage‑induced warpage and interfacial stresses [1]. The intermediate expansion magnitude (+2.1 vol % for the cis‑2,3‑tetramethylene derivative) avoids the over‑expansion that can cause positive stress in the [4.6] analog while providing sufficient compensation compared to the [4.5] variant [3].

R&D Platform for Systematic Structure‑Property Exploration of Spiro‑Orthoester Copolymers

Academic and industrial polymer research groups investigating the effect of spiro‑orthoester incorporation on thermal, mechanical, or degradation properties benefit from procuring the unsubstituted parent compound as a universal starting material. From 1,4,6‑trioxaspiro[4.4]nonane, a library of 2‑ and 7‑substituted monomers can be synthesized via straightforward epoxide‑lactone condensation chemistry, enabling rapid combinatorial screening of copolymer properties without vendor‑specific supply limitations [2][4]. This approach reduces procurement complexity and provides complete control over monomer purity and functionality.

Microwave‑Accelerated, Low‑Shrinkage Composite Fabrication for Rapid Manufacturing

For manufacturing environments that utilize microwave curing for high‑throughput composite production, formulations incorporating the [4.4]spiro‑orthoester scaffold have been shown to achieve lower shrinkage (−1.1 to −1.6 vol %) under microwave irradiation compared to conventional thermal processing (−2.2 to −2.6 vol %) [5]. The dual benefit of accelerated cure kinetics and enhanced shrinkage suppression makes the parent compound an attractive choice for formulating microwave‑curable, dimensionally stable composite resins, directly tying procurement to process efficiency gains.

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